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molecular formula C6H10N2O B150763 (1,3-Dimethyl-1H-pyrazol-5-yl)methanol CAS No. 57012-20-1

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Cat. No. B150763
M. Wt: 126.16 g/mol
InChI Key: GUJDKMVLHCJODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022218B2

Procedure details

The title compound was prepared analogously to example 48b starting from (2,5-dimethyl-2H-pyrazol-3-yl)-methanol (778 mg) and thionyl chloride (2.35 ml). Yield: 900 mg.
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH2:7]O)=[CH:5][C:4]([CH3:9])=[N:3]1.S(Cl)([Cl:12])=O>>[Cl:12][CH2:7][C:6]1[N:2]([CH3:1])[N:3]=[C:4]([CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
778 mg
Type
reactant
Smiles
CN1N=C(C=C1CO)C
Step Two
Name
Quantity
2.35 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC(=NN1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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